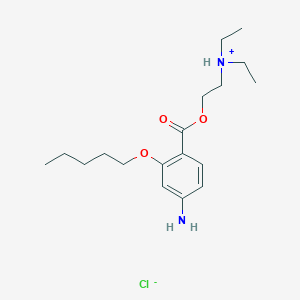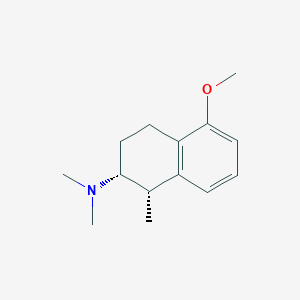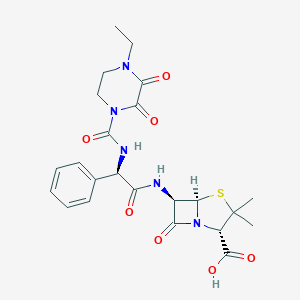
Pipéracilline
Vue d'ensemble
Description
La pipéracilline est un antibiotique β-lactame à large spectre de la classe des uréidopénicillines. Elle est connue pour son efficacité contre les bactéries Gram-négatives, y compris l'agent pathogène nosocomial Pseudomonas aeruginosa . La this compound est souvent utilisée en association avec le tazobactam, un inhibiteur de β-lactamase, pour améliorer son efficacité .
Applications De Recherche Scientifique
Piperacillin has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Piperacillin, a broad-spectrum β-lactam antibiotic of the ureidopenicillin class , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Piperacillin exerts its antimicrobial action by binding to the PBPs and inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interference with cell wall synthesis leads to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that Piperacillin interferes with autolysin inhibitor activity, leading to rapid cell death .
Biochemical Pathways
The primary biochemical pathway affected by Piperacillin is the synthesis of the bacterial cell wall. By binding to PBPs, Piperacillin inhibits the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This disruption in the cell wall structure makes the bacteria susceptible to osmotic pressure changes, leading to cell lysis .
Pharmacokinetics
Piperacillin is usually administered intravenously or intramuscularly, as it has 0% oral bioavailability . It exhibits a protein binding of approximately 30% . It is excreted primarily through renal mechanisms, with about 80% unchanged in urine and 20% in bile .
Result of Action
The bactericidal activity of Piperacillin results in the death of susceptible bacteria. By inhibiting cell wall synthesis, Piperacillin causes bacterial cell lysis, leading to the death of the bacteria . This results in the effective treatment of infections caused by susceptible bacteria .
Action Environment
The efficacy and stability of Piperacillin can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes in the bacterial environment can degrade Piperacillin, reducing its effectiveness . Piperacillin is often used in combination with tazobactam, a β-lactamase inhibitor, to overcome this resistance . The patient’s renal function can also impact the drug’s pharmacokinetics, as Piperacillin is primarily excreted through the kidneys . Furthermore, the drug’s effectiveness can be influenced by the bacterial load and the site of infection .
Analyse Biochimique
Biochemical Properties
Piperacillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The chemical structure of piperacillin incorporates a polar side chain that enhances penetration into Gram-negative bacteria and reduces susceptibility to cleavage by Gram-negative beta lactamase enzymes .
Cellular Effects
The bactericidal activity of Piperacillin results from the inhibition of cell wall synthesis and is mediated through Piperacillin binding to penicillin binding proteins (PBPs) . Piperacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Molecular Mechanism
Piperacillin exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
Piperacillin is generally available in their stable form as crystallized potassium or sodium salt, quickly losing bactericidal activity upon dissolution due to their short half-lives .
Dosage Effects in Animal Models
In a study that evaluated the analytical performance of a reformulated Etest for Piperacillin, the data showed excellent results with >95% essential agreement (EA) for Enterobacterales, 98.3% EA for Pseudomonas aeruginosa, and 91.6% EA for the Acinetobacter baumannii complex .
Metabolic Pathways
Piperacillin is largely not metabolized . As with other penicillins, Piperacillin is eliminated primarily by glomerular filtration and tubular secretion; it is excreted rapidly as unchanged drug in high concentrations in the urine .
Transport and Distribution
Piperacillin distributes mainly into the extracellular space and shows typical tissue penetration behavior . The tissue concentrations of piperacillin and tazobactam and their pharmacokinetic profiles in plasma and tissues encourage the view that the synergy observed in vitro will be reflected in clinical use .
Subcellular Localization
The subcellular localization of Piperacillin is largely related to its target, the penicillin-binding proteins (PBPs), which are located inside the bacterial cell wall . By binding to these PBPs, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La pipéracilline est synthétisée par réaction de l'ampicilline avec le chlorure de 4-éthyl-2,3-dioxo-1-pipérazine formyle (EDPC) à l'interface huile-eau . Le processus implique les étapes suivantes :
Cristallisation : Le produit est cristallisé en ajoutant un solvant et en contrôlant la température pour obtenir de la this compound pure.
Méthodes de Production Industrielle
Dans les milieux industriels, la production de this compound implique des étapes similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour améliorer le rendement et la pureté. L'eau est utilisée comme solvant et le pH est soigneusement contrôlé pour supprimer les réactions secondaires .
Analyse Des Réactions Chimiques
Types de Réactions
La pipéracilline subit diverses réactions chimiques, notamment :
Réactifs et Conditions Communes
Bases : La DBU est couramment utilisée comme base dans la synthèse de la this compound.
Solvants : L'eau et le chlorure de méthylène sont utilisés comme solvants dans la réaction.
Produits Majeurs
Le produit principal de la synthèse est la this compound elle-même, qui peut être modifiée davantage pour former des dérivés ayant des propriétés différentes .
Applications de la Recherche Scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'Action
La this compound exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) sur la paroi cellulaire bactérienne, bloquant l'étape finale de transpeptidation de la synthèse du peptidoglycane . Cela conduit à un affaiblissement de la paroi cellulaire et à la lyse cellulaire finale .
Comparaison Avec Des Composés Similaires
La pipéracilline est souvent comparée à d'autres antibiotiques β-lactames tels que :
Ampicilline : La this compound a un spectre d'activité plus large que l'ampicilline.
Carbapénèmes : La this compound/tazobactam est une alternative efficace aux carbapénèmes pour le traitement de certaines infections.
La chaîne latérale polaire unique de la this compound améliore sa pénétration dans les bactéries Gram-négatives et réduit sa sensibilité aux enzymes β-lactamases, la rendant particulièrement efficace contre Pseudomonas aeruginosa .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHGBMCVLDMKU-GXNBUGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59703-84-3 (mono-hydrochloride salt) | |
| Record name | Piperacillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023482 | |
| Record name | Piperacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Bristol-Myers Squibb], Solid | |
| Record name | Piperacillin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19072 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piperacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.19e-01 g/L | |
| Record name | Piperacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor. | |
| Record name | Piperacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00319 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61477-96-1, 66258-76-2, 59703-84-3 | |
| Record name | Piperacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperacillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00319 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piperacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERACILLIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of piperacillin?
A: Piperacillin, a β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), particularly PBP3, which are enzymes essential for the final stages of peptidoglycan synthesis in the bacterial cell wall. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability, lysis, and ultimately, bacterial death. [, ]
Q2: How does tazobactam enhance the efficacy of piperacillin?
A: Tazobactam is a β-lactamase inhibitor often co-formulated with piperacillin. Many bacteria produce β-lactamases, enzymes that hydrolyze β-lactam antibiotics like piperacillin, rendering them ineffective. Tazobactam irreversibly binds to and inactivates these β-lactamases, protecting piperacillin from degradation and expanding its spectrum of activity. [, , , , ]
Q3: What is the molecular formula and weight of piperacillin?
A: The molecular formula of piperacillin is C23H27N5O7S. It has a molecular weight of 517.55 g/mol. []
Q4: Are there studies exploring the dissolution and solubility of piperacillin?
A: While the provided abstracts don't delve into the specifics of dissolution and solubility studies for piperacillin, several mention the impact of dosage forms and administration routes on piperacillin exposure. This suggests that dissolution and solubility are critical factors considered during piperacillin formulation development. [, , ]
Q5: How is piperacillin typically administered, and what factors influence its pharmacokinetic profile?
A: Piperacillin is primarily administered intravenously. [, , ] Its pharmacokinetics are influenced by factors like renal function, age, and patient-specific physiological conditions like obesity and critical illness. [, , , ] Studies highlight the importance of considering renal function, especially in critically ill patients undergoing continuous renal replacement therapy (CRRT), for optimal dosing. [, ]
Q6: How does continuous infusion (CI) of piperacillin compare to intermittent short-term infusion (STI)?
A: CI of piperacillin has been shown to improve pharmacokinetic/pharmacodynamic (PK/PD) target attainment compared to STI, particularly in achieving a higher percentage of free time above the minimum inhibitory concentration (fT>MIC) in various tissues. [, , ] This suggests that CI may be more effective in achieving sustained therapeutic concentrations, potentially improving clinical outcomes.
Q7: What are the PK/PD targets for piperacillin, and how are they affected by factors like renal function and obesity?
A: The commonly evaluated PK/PD targets for piperacillin are 50% fT>MIC and 100% fT>MIC. [] In critically ill patients, achieving these targets can be challenging, especially in those with altered renal function or obesity, necessitating dosage adjustments based on patient-specific factors. [, ]
Q8: Does piperacillin cross the blood-brain barrier?
A: While piperacillin demonstrates good penetration into the central nervous system, tazobactam's penetration into the cerebrospinal fluid is inadequate to protect piperacillin from degradation by β-lactamases. [] This highlights the importance of considering the penetration of both components when treating infections like bacterial meningitis.
Q9: What is the spectrum of activity of piperacillin/tazobactam?
A: Piperacillin/tazobactam exhibits a broad spectrum of activity against various Gram-negative and Gram-positive bacteria, including anaerobes. [, , , , ] It is particularly effective against Pseudomonas aeruginosa, Enterobacteriaceae (including those producing extended-spectrum β-lactamases), and Bacteroides fragilis. [, , , , ]
Q10: Have there been animal studies evaluating the efficacy of piperacillin/tazobactam?
A: Yes, studies using mouse models of pneumonia and intra-abdominal infections have demonstrated the efficacy of piperacillin/tazobactam in treating infections caused by various bacteria, including multidrug-resistant strains. [, , ] These studies highlight the therapeutic potential of this antibiotic combination in clinically relevant scenarios.
Q11: What are the mechanisms of resistance to piperacillin/tazobactam?
A: The primary mechanism of resistance to piperacillin/tazobactam is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs). [, , ] Hyperproduction of TEM-1 β-lactamases, mediated by specific promoters like Pa/Pb, can also confer resistance to piperacillin/tazobactam. []
Q12: What are the potential adverse effects associated with piperacillin/tazobactam?
A: Several studies indicate that piperacillin/tazobactam, while generally well-tolerated, can be associated with adverse effects like nephrotoxicity and neutropenia. [, , , , ] The risk of nephrotoxicity appears to be higher when piperacillin/tazobactam is used concomitantly with vancomycin. [, , ]
Q13: Are there any ongoing research efforts to improve the delivery of piperacillin to specific target sites?
A: While the provided abstracts don't directly address targeted delivery strategies for piperacillin, research on novel formulations, like the piperacillin phthalidyl ester, indicates ongoing efforts to enhance its oral absorption and bioavailability. [] Further research exploring targeted drug delivery approaches could potentially improve the efficacy and safety of piperacillin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
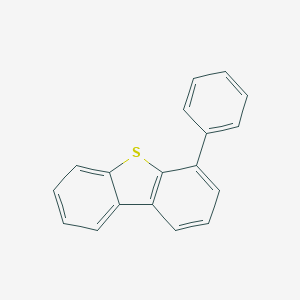
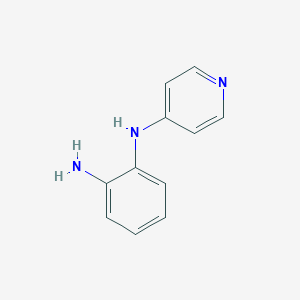
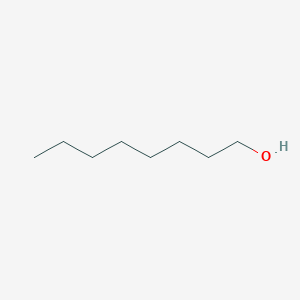
![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
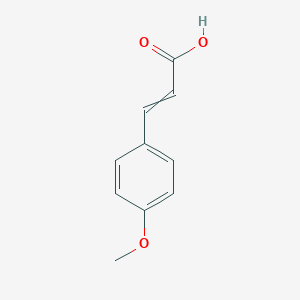
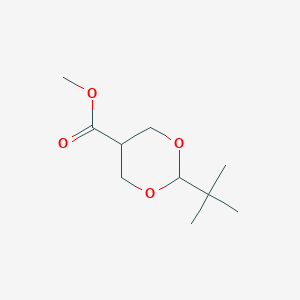


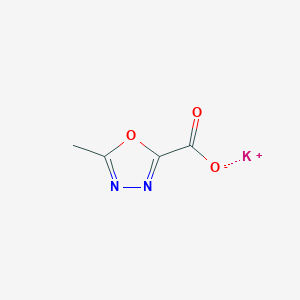

![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
